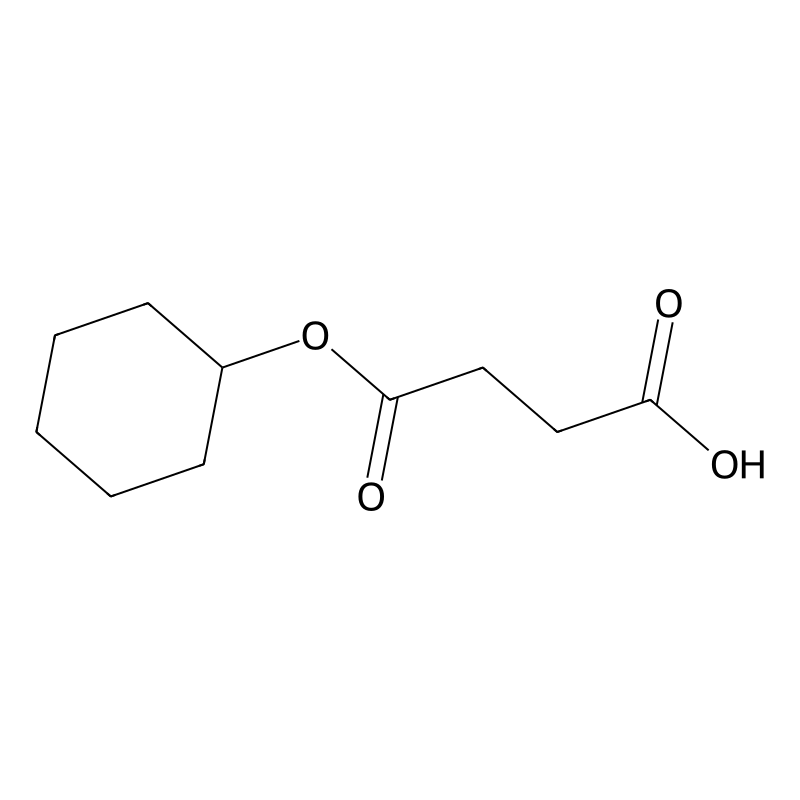4-(Cyclohexyloxy)-4-oxobutanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Inhibition of Soluble Epoxide Hydrolase (sEH) for Anti-inflammatory and Anticancer Therapies
Promotion of Brown Adipogenesis and Reduction of Serum Triglycerides
Synthesis of Value-Added Chemicals
Drug Development for Cardiovascular Diseases
Neuroprotective Therapies
Aptamer Development for Therapeutic and Diagnostic Applications
Scientific Field: Biomedical Research
Application Summary: Aptamers, which are short single-stranded DNA or RNA oligonucleotides, can fold into unique three-dimensional structures to bind target molecules with high specificity. The compound’s derivatives could be used to modify aptamers, enhancing their stability and binding efficiency.
Methods of Application: Chemical modifications of aptamers using derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid can improve their applicability in various biological and clinical research questions. These modified aptamers can be employed in therapeutics, diagnostics, and biosensors.
Results: The enhanced aptamers show improved serum stability and reduced renal excretion, making them more effective in clinical applications .
Oligonucleotide Synthesis for Biological Studies
Scientific Field: Molecular Biology
Application Summary: Oligonucleotides, short sequences of nucleic acids, are crucial for studying complex biological mechanisms. Derivatives of the compound may be used in the synthesis of oligonucleotides, aiding in biomarker discovery and gene regulation studies.
Methods of Application: The compound’s derivatives can be incorporated into the synthesis process of oligonucleotides, potentially improving the efficiency and yield of the synthesis.
Results: The use of these derivatives in oligonucleotide synthesis could lead to advancements in therapeutic applications and biological studies, providing a versatile tool in biosensing and targeted therapy .
Biotechnological Production of Phenolic Acids
Scientific Field: Biotechnology
Application Summary: Phenolic acids have significant roles in plant life and human health due to their biological activities. Derivatives of 4-(Cyclohexyloxy)-4-oxobutanoic acid could be used to enhance the biotechnological production of phenolic acids.
Methods of Application: Biotechnological approaches, such as the construction of heterologous plant or microbial systems, can be utilized to increase the production of phenolic acids using the compound’s derivatives.
Results: This approach may lead to an efficient production of phenolic acids, overcoming limitations such as low yield and non-environmentally friendly processes associated with their isolation from natural sources or chemical synthesis .
4-(Cyclohexyloxy)-4-oxobutanoic acid features a cyclohexyl group attached to an alkoxy group at the fourth position of a butanoic acid backbone. The presence of the cyclohexyl moiety contributes to its hydrophobic properties, which can influence its interaction with biological systems and materials. The compound is characterized by its moderate molecular weight (approximately 200.234 g/mol) and specific structural features that make it suitable for various
- Esterification: Reacting with alcohols to form esters.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to simpler compounds.
- Nucleophilic Substitution: The cyclohexyl group can undergo nucleophilic attack under appropriate conditions, allowing for the introduction of various functional groups .
While specific biological activity data for 4-(Cyclohexyloxy)-4-oxobutanoic acid is limited, compounds with similar structures often exhibit significant pharmacological properties. Its potential applications in pharmaceuticals may arise from:
- Antimicrobial Activity: Similar compounds have shown effectiveness against various microbial strains.
- Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, suggesting potential therapeutic uses .
The synthesis of 4-(Cyclohexyloxy)-4-oxobutanoic acid typically involves the following methods:
- Alkylation Reactions: Cyclohexanol can be reacted with a suitable butanoic acid derivative under acidic or basic conditions to form the desired compound.
- Oxidative Methods: Starting from cyclohexyl derivatives, oxidation reactions can yield the corresponding ketone, which can then be functionalized further.
- Esterification: Direct esterification of cyclohexanol with butanoic acid derivatives may also be employed .
4-(Cyclohexyloxy)-4-oxobutanoic acid has several potential applications:
- Pharmaceuticals: As a building block for drug development due to its unique structure.
- Chemical Intermediates: Useful in synthesizing more complex organic molecules.
- Research: Employed in studies related to organic chemistry and material science .
Several compounds share structural similarities with 4-(Cyclohexyloxy)-4-oxobutanoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Methoxy)-4-oxobutanoic acid | Methoxy group instead of cyclohexyl | Often used in pharmaceuticals for its solubility |
| 3-(Cyclopentyloxy)-3-oxobutanoic acid | Cyclopentyl group | Exhibits different steric properties affecting reactivity |
| 4-(Phenoxy)-4-oxobutanoic acid | Phenoxy group | Known for higher biological activity in certain assays |
These compounds differ primarily in their substituents, which significantly influence their chemical behavior and biological activity. The unique cyclohexyl substituent in 4-(Cyclohexyloxy)-4-oxobutanoic acid contributes to its distinct properties compared to others listed above.








